molecular formula C21H26FN3O4 B1679077 Premafloxacin CAS No. 143383-65-7

Premafloxacin

Cat. No. B1679077
M. Wt: 403.4 g/mol
InChI Key: SUQUWONDIBHQOZ-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Premafloxacin is an 8-methoxy fluoroquinolone derivative patented by the American pharmaceutical company Warner-Lambert Co. as an antibacterial agent . It’s a member of the quinolone family of antibiotics .


Molecular Structure Analysis

Premafloxacin has a molecular formula of C21H26FN3O4 . It belongs to the quinolone family of antibiotics, which are characterized by a central bicyclic system .

Scientific Research Applications

Enhanced Activity Against Staphylococcus aureus

Premafloxacin, a novel 8-methoxy fluoroquinolone, exhibits significantly enhanced activity against Staphylococcus aureus. It has been found to be more effective than ciprofloxacin in this regard. Studies on topoisomerase IV mutations in S. aureus have revealed that premafloxacin interacts with this enzyme differently compared to other quinolones, which may contribute to its enhanced activity. This suggests a unique drug-target interaction that could have implications for developing more effective treatments against Staphylococcus aureus, including drug-resistant strains (Ince & Hooper, 2000).

Activity Against Veterinary Pathogens

Premafloxacin has shown promising results against a range of pathogens of veterinary importance. It demonstrates equivalent activity to other antimicrobials like ciprofloxacin and enrofloxacin against gram-negative bacilli but is much more active against staphylococci, streptococci, and anaerobes. This broad spectrum of activity makes premafloxacin a potential candidate for treating various infections in veterinary medicine (Watts et al., 1997).

Synthesis and Chemical Development

Premafloxacin's chemical synthesis involves complex processes, highlighting the drug's intricate molecular structure. The development of efficient and stereoselective methods for preparing key intermediates in premafloxacin's synthesis underscores the scientific interest in its molecular design and production. This aspect of research is crucial for the large-scale manufacturing and availability of the drug (Fleck et al., 2003).

Polymorphism and Physical Properties

The study of premafloxacin's polymorphism, including its various solid modifications, provides insights into its physical and chemical stability. Understanding these properties is essential for the drug's formulation and storage, impacting its therapeutic efficacy and shelf life (Schinzer et al., 1997).

properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[(3R)-3-[(1S)-1-(methylamino)ethyl]pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4/c1-11(23-2)12-6-7-24(9-12)18-16(22)8-14-17(20(18)29-3)25(13-4-5-13)10-15(19(14)26)21(27)28/h8,10-13,23H,4-7,9H2,1-3H3,(H,27,28)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQUWONDIBHQOZ-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162407
Record name Premafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Premafloxacin

CAS RN

143383-65-7
Record name Premafloxacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143383657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Premafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PREMAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UOM2HMO524
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
258
Citations
JL Watts, SA Salmon, MS Sanchez… - Antimicrobial agents …, 1997 - Am Soc Microbiol
The in vitro activity of premafloxacin against 673 veterinary pathogens was evaluated. Premafloxacin was equivalent to ciprofloxacin, enrofloxacin, and danofloxacin in activity against …
Number of citations: 62 journals.asm.org
D Ince, DC Hooper - Antimicrobial agents and chemotherapy, 2000 - Am Soc Microbiol
… target of premafloxacin, premafloxacin appears to … Premafloxacin is a novel fluoroquinolone initially developed for veterinary use (29, 32). Differing from ciprofloxacin, premafloxacin has …
Number of citations: 74 journals.asm.org
WC Schinzer, MS Bergren, DS Aldrich, RS Chao… - Journal of …, 1997 - Elsevier
□ The quinolone antibiotic premafloxacin crystallizes in at least five solid modifications, including three anhydrous phases (Forms I-III), a hydrate, and a methanolate. The anhydrous …
Number of citations: 45 www.sciencedirect.com
L ZERVA, SA MARSHALL… - Journal of Antimicrobial …, 1996 - academic.oup.com
… In order to confirm these observations and further investigate the spectrum of premafloxacin, we determined the MICs of premafloxacin and enrofloxacin for a collection of Gram-positive …
Number of citations: 8 academic.oup.com
SA Marshall, RN Jones, A Wanger… - Journal of clinical …, 1996 - Am Soc Microbiol
The present multicenter study proposes broth microdilution quality control (QC) ranges for the antimicrobial agents ceftiofur, enrofloxacin, florfenicol, penicillin G-novobiocin, pirlimycin, …
Number of citations: 52 journals.asm.org
T Sakai, Y Kawamoto, K Tomioka - The Journal of Organic …, 2006 - ACS Publications
… For visualization of this possibility we selected otamixaban 7 3bc and premafloxacin 9 16 as … a short step route to the possible intermediates for otamixaban 7 3bc and premafloxacin 9. …
Number of citations: 52 pubs.acs.org
SG Staskiewicz - 1997 - scholarworks.wmich.edu
… Premafloxacin is a fluoroquinolone antibiotic being … In order to determine if 14 C-premafloxacin would biodegrade in … high binding affinity between 14 C-premafloxacin and the soil. This …
Number of citations: 0 scholarworks.wmich.edu
TR Shryock - Journal of Clinical Microbiology, 2001 - ncbi.nlm.nih.gov
… marketed for use in companion animals, ie, enrofloxacin, orbifloxacin, and difloxacin (marbofloxacin QC data have not been presented to the V-AST subcommittee, and premafloxacin, …
Number of citations: 5 www.ncbi.nlm.nih.gov
CF Chang, LC Chang, YF Chang… - Journal of …, 2002 - journals.sagepub.com
… Premafloxacin was highly active against isolates of A. … In conclusion, ceftiofur and premafloxacin were highly active … In conclusion, ceftiofur and premafloxacin were highly active; …
Number of citations: 31 journals.sagepub.com
TR Shyrock - Journal of Clinical Microbiology, 2001 - europepmc.org
… marketed for use in companion animals, ie, enrofloxacin, orbifloxacin, and difloxacin (marbofloxacin QC data have not been presented to the V-AST subcommittee, and premafloxacin, …
Number of citations: 2 europepmc.org

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